Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate
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Overview
Description
Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the nitrofuran moiety in its structure is particularly significant due to its role in various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate typically involves multiple steps, starting with the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This is followed by the formation of the imidazolidinone ring through the reaction of chloroacetyl chloride with ammonium thiocyanate in dry toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various nitrofuran derivatives, amino derivatives, and substituted nitrofuran compounds .
Scientific Research Applications
Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential use in treating infections and as an anticancer agent.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate involves the reduction of the nitrofuran moiety by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . This compound targets various bacterial enzymes, disrupting essential metabolic pathways and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used primarily for urinary tract infections.
Nitrofurazone: Used for topical infections and as a urinary catheter coating.
Furazolidone: Employed in the treatment of bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications . Its combination of the nitrofuran moiety with the imidazolidinone ring enhances its antimicrobial efficacy and broadens its spectrum of activity compared to other similar compounds .
Properties
CAS No. |
1749-95-7 |
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Molecular Formula |
C13H14N4O7 |
Molecular Weight |
338.27 g/mol |
IUPAC Name |
propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C13H14N4O7/c1-2-5-23-12(19)8-15-10(18)7-16(13(15)20)14-6-9-3-4-11(24-9)17(21)22/h3-4,6H,2,5,7-8H2,1H3 |
InChI Key |
RBXIEVSYVJIXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CN1C(=O)CN(C1=O)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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